![molecular formula C19H15BrN2O3 B15106133 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B15106133.png)
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
1,3-Benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a heterocyclic compound featuring a pyridoindole core fused with a tetrahydro-2H-pyridine ring. The structure is characterized by:
- A 1,3-benzodioxol-5-yl group linked via a methanone bridge.
- A 6-bromo substitution on the pyrido[4,3-b]indole moiety.
- A partially saturated pyridine ring (1,3,4,5-tetrahydro-2H-pyrido).
Its synthesis likely involves coupling reactions between functionalized pyridoindole precursors and carboxylic acid derivatives, followed by purification via chromatographic methods (e.g., preparative HPLC or silica gel chromatography) .
Properties
Molecular Formula |
C19H15BrN2O3 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H15BrN2O3/c20-14-3-1-2-12-13-9-22(7-6-15(13)21-18(12)14)19(23)11-4-5-16-17(8-11)25-10-24-16/h1-5,8,21H,6-7,9-10H2 |
InChI Key |
YIFAYHWMBAUGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Bromination: The benzodioxole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Indole Formation: The brominated benzodioxole is then coupled with an appropriate indole precursor through a Pd-catalyzed C-N cross-coupling reaction.
Final Coupling: The resulting intermediate is then coupled with a pyridoindole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound is used to study the effects of indole derivatives on cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: It serves as a template for designing new molecules with enhanced biological activity.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This action is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Key Observations :
- Conformational Flexibility : Compounds with trifluoromethylpyrazole groups (e.g., 28, 40) exhibit dynamic conformational equilibria (Ca/Cb ratios 33–67%), influenced by steric and electronic factors .
- Synthesis Yields : Yields vary widely (19–50%), depending on substituent compatibility and purification methods .
Analogues with Benzodioxole or Related Moieties
These compounds share the benzodioxole group or related heterocycles.
Key Observations :
- Spectroscopic Signatures : Bromine substituents show distinct IR peaks (C-Br ~530–540 cm⁻¹) and upfield ¹H NMR shifts for aromatic protons .
Physicochemical and Spectroscopic Properties
A comparative analysis of physical properties and spectral data is provided below.
Physical Properties
Property | Target Compound | (6-Fluoro-8-CF3-…methanone (28)) | (8-Methoxy-…methanone (10)) |
---|---|---|---|
Molecular Weight (g/mol) | ~425 (estimated) | 448.3 | 458.4 |
Melting Point (°C) | Not reported | Not reported | Not reported |
Solubility | Likely low (hydrophobic core) | Low (CF3 groups) | Moderate (NMe2 enhances) |
Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.